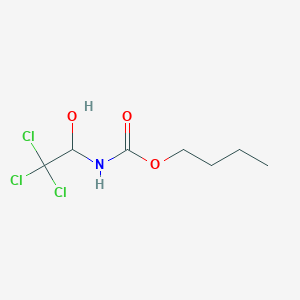

Butyl (2,2,2-trichloro-1-hydroxyethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl (2,2,2-trichloro-1-hydroxyethyl)carbamate, also known as butylcarbamate, is an organic compound used in various scientific applications, including research and development in the fields of biochemistry and physiology. Butylcarbamate is a colorless, odorless, and tasteless solid that is soluble in water and ethanol. It is a derivative of carbamic acid, which is a type of carboxylic acid. It is commonly used in laboratory experiments as a reagent and as a catalyst in chemical reactions.

Scientific Research Applications

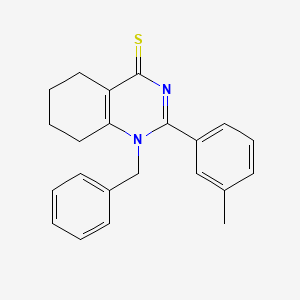

Organic Synthesis and Heterocyclic Compounds

Monosubstituted thioureas, including our compound of interest, serve as classical reagents for synthesizing diverse heterocyclic systems. Researchers utilize them to create 2-amino-1,3-thiazole derivatives, pyrimidine-2-thiones, and imidazole-2-thione compounds . The thiourea fragment itself acts as an active pharmacophore group, making it valuable in drug development.

Biologically Active Substances

Butyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate exhibits biological activity. Some of its derivatives act as inhibitors of specific enzymes and channels. For instance:

- GADD34:PP1 Holoenzyme Complex Inhibitors : Compounds related to our target molecule, such as Salubrinal and Sal003, effectively inhibit this complex .

- hERG Potassium Channel Modulators : Certain thioureas derived from our compound show moderate inhibition of the hERG potassium channel .

- CYP Family Enzyme Inhibitors : Researchers have identified some thioureas as inhibitors of enzymes within the cytochrome P450 (CYP) family .

Polypropylene Nucleation

The compound 2,2’-methylene-bis(4,6-di-tert-butyl-phenyl) phosphate sodium (NA-11) serves as a nucleator for polypropylene (PP). Its efficient preparation involves hydrolysis and neutralization, resulting in a high overall yield .

Zwitterionic Ammonium Carbamate Salt

N-tert-Butyl-1,2-diaminoethane reacts rapidly with atmospheric carbon dioxide to generate the zwitterionic ammonium carbamate salt CO2N(H)C2H4N(H)2tBu .

Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate

This compound can be synthesized from 1-methyl-1H-pyrazol-5-amine via nitrosation, reduction, esterification, amino group protection, and condensation steps, achieving an overall yield of 59.5% .

Solvent-Free Synthesis

The synthesis of N-(2,2,2-trichloro-1-thioureidoethyl)carboxamides, starting from acylated thioureas, yields target products in 87-91% yields. Additionally, a series of 2-(1-carboxamido-2,2,2-trichloroethyl)isothiouronium chlorides can be obtained by S-amido alkylation of thiourea with N-(1,2,2,2-tetrachloroethyl)carboxamides .

properties

IUPAC Name |

butyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12Cl3NO3/c1-2-3-4-14-6(13)11-5(12)7(8,9)10/h5,12H,2-4H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEDAQSPAGTWFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)NC(C(Cl)(Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

butyl N-(2,2,2-trichloro-1-hydroxyethyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[[2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2571236.png)

![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methylphenyl)urea](/img/structure/B2571237.png)

![N-[2-(2-methyl-1-benzofuran-3-yl)ethyl]prop-2-enamide](/img/structure/B2571239.png)

![2-Chloro-N-[4,4,4-trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butyl]acetamide](/img/structure/B2571243.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2571244.png)

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2571251.png)